![molecular formula C20H19BrN2O4 B2771834 methyl 1-((3-acetylphenyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1351581-55-9](/img/structure/B2771834.png)
methyl 1-((3-acetylphenyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, a carbamoyl group, a bromo group, and a dihydroisoquinoline group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the aromatic acetylphenyl and dihydroisoquinoline rings, the carbamoyl group attached to the acetylphenyl ring, and the bromo group attached to the dihydroisoquinoline ring . These groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the carbamoyl group could potentially be hydrolyzed to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group could increase the compound’s density and boiling point compared to similar compounds without a bromo group .Scientific Research Applications
Antioxidant Activity
The compound’s radical scavenging activity has been investigated using the DPPH assay. Notably, all synthesized derivatives of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) demonstrated good radical scavenging activity. Some of these derivatives were even more potent than ascorbic acid, a well-known antioxidant. For instance, compound 3i exhibited an impressive IC50 of 6.2 ± 0.6 µM .
Anticancer Properties
Several derivatives of this compound were evaluated for their cytotoxic properties against colorectal RKO carcinoma cells. Compound 3i, in particular, stood out with an IC50 of 9.9 ± 1.1 μM against RKO cells. Autophagy proteins were activated as a survival mechanism, while the predominant pathway of cell death was p53-mediated apoptosis. These findings suggest potential applications in cancer therapy .
Isoxazolone Synthesis
Researchers have designed a one-pot three-component protocol for the formation of 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones using this compound. The reaction involves 1-methyl-1H-indole-3-carbaldehyde, β-keto-esters, and hydroxylamine hydrochloride. The resulting isoxazolone derivatives have interesting structural features and may find applications in drug discovery .
Quinoline Derivatives
The compound has been utilized in the synthesis of novel quinoline derivatives. For example, 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones and 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-phenylquinolin-2(1H)-ones were designed and characterized. These derivatives may have potential applications in medicinal chemistry .
Other Potential Applications
While the above sections highlight specific areas, it’s worth noting that this compound’s unique structure and biological activities may inspire further research. Additional applications could include drug design, enzyme inhibition studies, and material science.
Future Directions
properties
IUPAC Name |
methyl 1-[(3-acetylphenyl)carbamoyl]-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-12(24)14-4-3-5-16(10-14)22-19(25)18-17-11-15(21)7-6-13(17)8-9-23(18)20(26)27-2/h3-7,10-11,18H,8-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJBPOIJDHHMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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